molecular formula C20H26N2O3S B2596085 2-Methyl-6-{[1-(2-phenylethanesulfonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2379947-92-7

2-Methyl-6-{[1-(2-phenylethanesulfonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2596085
CAS No.: 2379947-92-7
M. Wt: 374.5
InChI Key: LFZJVTWFWYVBPI-UHFFFAOYSA-N
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Description

2-Methyl-6-{[1-(2-phenylethanesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-{[1-(2-phenylethanesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions, including the reduction of a pyridine derivative.

    Introduction of the Phenylethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylethanesulfonyl chloride under basic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, typically using methanol and a suitable base.

    Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate compounds to form the pyridine ring, which is then methylated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-{[1-(2-phenylethanesulfonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methyl-6-{[1-(2-phenylethanesulfonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used as a tool in biochemical studies to investigate cellular pathways and molecular interactions.

    Industrial Applications: It is explored for use in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-6-{[1-(2-phenylethanesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-{[1-(2-phenylethanesulfonyl)piperidin-3-yl]methoxy}benzene: A similar compound with a benzene ring instead of a pyridine ring.

    2-Methyl-6-{[1-(2-phenylethanesulfonyl)piperidin-3-yl]methoxy}thiophene: A thiophene analog with similar structural features.

Uniqueness

2-Methyl-6-{[1-(2-phenylethanesulfonyl)piperidin-3-yl]methoxy}pyridine is unique due to its combination of a pyridine ring with a piperidine moiety and a phenylethanesulfonyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-6-[[1-(2-phenylethylsulfonyl)piperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-17-7-5-11-20(21-17)25-16-19-10-6-13-22(15-19)26(23,24)14-12-18-8-3-2-4-9-18/h2-5,7-9,11,19H,6,10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZJVTWFWYVBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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